molecular formula C20H23Cl2N5O2S B2665566 N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1396782-18-5

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2665566
CAS No.: 1396782-18-5
M. Wt: 468.4
InChI Key: AWYMKTMRTCKDOM-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide hydrochloride is a potent and selective chemical probe for the study of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://www.phosphosolutions.com/p1662/DYRK1A-Inhibitor]. Its high selectivity makes it a valuable tool for investigating the role of DYRK1A in neurodegenerative pathways, particularly those associated with Alzheimer's disease and Down syndrome [https://pubmed.ncbi.nlm.nih.gov/28531479/]. Research utilizing this inhibitor has been pivotal in elucidating the kinase's function in regulating alternative splicing of tau exon 10, a process implicated in tauopathies [https://pubmed.ncbi.nlm.nih.gov/33536299/]. Furthermore, its application extends to cancer research, where DYRK1A activity influences cell cycle progression and survival [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6476161/]. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S.ClH/c1-14-11-15(21)12-17-18(14)24-20(29-17)26(19(27)16-13-22-3-4-23-16)6-2-5-25-7-9-28-10-8-25;/h3-4,11-13H,2,5-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMKTMRTCKDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC=CN=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, essential for commercial applications. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s benzothiazole-pyrazine scaffold distinguishes it from benzodithiazine-based analogs reported in . Key structural variations include:

  • Benzothiazole vs. Benzodithiazine : The benzothiazole core (with one sulfur atom) in the target compound contrasts with the benzodithiazine system (containing two sulfur atoms and an additional nitrogen) in compounds 2 and 4 from . This difference influences electronic properties and target binding.
  • Substituent Effects: The chloro and methyl groups at positions 6 and 4 on the benzothiazole ring parallel substituents in compound 2 (6-chloro-7-methyl-benzodithiazine) but differ in positioning.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and spectroscopic features is summarized below:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Solubility Key Spectral Data (IR/NMR)
Target Compound (Hydrochloride) Benzothiazole-Pyrazine 6-Cl, 4-CH3, morpholinylpropyl ~480 (estimated) High (salt form) Not reported in evidence
N-Methyl-N-(6-chloro-7-methyl-...) Benzodithiazine 6-Cl, 7-CH3, N-methylhydrazine 291.78 Low (neutral form) IR: 3235 cm⁻¹ (N-NH2), 1645 cm⁻¹ (C=N)
N-Methyl-N-(6-chloro-7-cyano-...) Benzodithiazine 6-Cl, 7-CN, N-methylhydrazine 302.76 Low (neutral form) IR: 2235 cm⁻¹ (C≡N), 3320 cm⁻¹ (N-NH2)

Notes:

  • The hydrochloride salt of the target compound likely improves solubility compared to neutral benzodithiazine derivatives.
  • Substituents like cyano (compound 4) or methyl (compound 2) alter electron distribution, affecting binding affinity and metabolic stability .

Biological Activity

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₃H₁₅ClN₄S
  • Molecular Weight : 296.81 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from related compounds.

The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to the presence of the benzothiazole and pyrazine moieties, which enhance its interaction with biological targets. The chlorine substituent increases lipophilicity, facilitating better membrane penetration and higher local concentrations at target sites .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains . The specific compound has not been extensively tested in this regard, but its structural similarities suggest potential efficacy.

Case Studies

  • In Vitro Studies : A study on structurally similar benzothiazole compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models treated with benzothiazole derivatives showed reduced tumor sizes compared to controls. These effects were linked to the modulation of key signaling pathways involved in tumor growth .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorReduced proliferation in cancer cells
Apoptosis InductionIncreased apoptosis in treated cells

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with chloro-substituted aldehydes/ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Coupling with morpholine-propylamine : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation between the benzothiazole intermediate and the morpholine-containing amine .
  • Hydrochloride salt formation : Precipitation via HCl gas or concentrated HCl in anhydrous solvents.
    Optimization parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for coupling), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the benzothiazole and morpholine groups; monitor coupling constants to verify stereochemical integrity .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing positional isomers .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients; track retention times against synthetic intermediates .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In vitro assays : Prioritize kinase inhibition (e.g., EGFR, PI3K) due to the pyrazine-carboxamide moiety’s ATP-binding affinity. Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Antimicrobial testing : Employ microdilution methods against Gram-positive/negative strains, referencing structurally similar benzothiazoles with reported activity .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing IC₅₀ values to clinical benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound in different solvents?

  • Methodological Answer : Contradictions often arise from polymorphic forms or solvent polarity mismatches. Strategies include:
  • Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance aqueous solubility while avoiding precipitation .
  • Salt screening : Test alternative counterions (e.g., mesylate, tosylate) to improve solubility profiles without altering bioactivity .
  • Dynamic light scattering (DLS) : Monitor particle size distribution in suspension to identify aggregation-driven insolubility .

Q. What mechanistic approaches are recommended to elucidate the compound’s mode of action in kinase inhibition?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with target kinases (e.g., EGFR) to map binding interactions at the active site .
  • Molecular dynamics simulations : Compare free-energy binding landscapes (e.g., MM-PBSA) to assess morpholine-propyl group flexibility and solvent accessibility .
  • Kinase selectivity profiling : Use kinase panel arrays (≥100 kinases) to identify off-target effects, correlating with structural analogs in databases like PubChem .

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Mitigation strategies:
  • Metabolite identification : Use LC-MS/MS to track hepatic metabolism (e.g., CYP450-mediated oxidation of the benzothiazole ring) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance plasma stability .
  • Pharmacokinetic optimization : Conduct dose-ranging studies in rodents, adjusting formulation (e.g., PEGylated nanoparticles) to improve AUC and Cmax .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., chloro vs. fluoro on benzothiazole) with bioactivity .
  • Docking studies : Screen virtual libraries (e.g., Enamine REAL Space) with Glide or AutoDock Vina, focusing on morpholine-propyl interactions .
  • Free-Wilson analysis : Deconstruct the molecule into pharmacophore fragments (benzothiazole, pyrazine, morpholine) to quantify contributions to potency .

Data Analysis and Validation

Q. How can researchers validate conflicting cytotoxicity data across multiple cell lines?

  • Methodological Answer :
  • Standardize assay protocols : Adhere to CLSI guidelines for cell viability assays (e.g., seeding density, incubation time) to minimize inter-lab variability .
  • Cross-validate with orthogonal assays : Compare MTT results with ATP-based (CellTiter-Glo®) and apoptosis markers (Annexin V/PI) .
  • Batch-effect correction : Use statistical tools (e.g., ComBat) to harmonize data from different experimental runs .

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